molecular formula C22H19FN2O3S B4194533 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE

1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE

Cat. No.: B4194533
M. Wt: 410.5 g/mol
InChI Key: FIYFAWGCXVSXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE is a complex organic compound characterized by the presence of fluorine, methylsulfanyl, and nitro functional groups

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroacetophenone with 4-methylthiobenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including nitration and amination, to yield the final compound .

Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)-3-(4-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-29-20-12-4-15(5-13-20)21(14-22(26)16-2-6-17(23)7-3-16)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYFAWGCXVSXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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